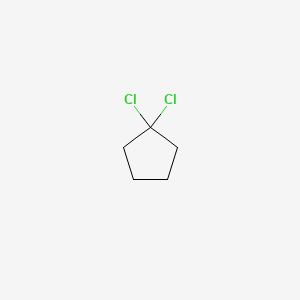

1,1-Dichlorocyclopentane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

31038-06-9 |

|---|---|

Molecular Formula |

C5H8Cl2 |

Molecular Weight |

139.02 g/mol |

IUPAC Name |

1,1-dichlorocyclopentane |

InChI |

InChI=1S/C5H8Cl2/c6-5(7)3-1-2-4-5/h1-4H2 |

InChI Key |

XZBCEESOMMQJJD-UHFFFAOYSA-N |

SMILES |

C1CCC(C1)(Cl)Cl |

Canonical SMILES |

C1CCC(C1)(Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 1,1-Dichlorocyclopentane from Cyclopentanone: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the synthesis of 1,1-dichlorocyclopentane from cyclopentanone, a crucial transformation in the synthesis of various organic compounds. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the reaction mechanism, a step-by-step experimental protocol, and critical safety considerations.

Introduction

This compound is a geminal dihalide, a class of organic compounds characterized by two halogen atoms attached to the same carbon atom.[1] These structures serve as versatile synthetic intermediates. The conversion of a ketone to a gem-dichloride is a fundamental transformation in organic chemistry, enabling further functionalization and the construction of more complex molecular architectures. This guide focuses on the widely employed method utilizing phosphorus pentachloride (PCl₅) as the chlorinating agent.

Reaction Mechanism: The Conversion of a Carbonyl to a Gem-Dichloride

The reaction of a ketone, such as cyclopentanone, with phosphorus pentachloride proceeds through a multi-step mechanism to yield the corresponding gem-dichloride.[2][3] The driving force for this reaction is the formation of the strong phosphorus-oxygen double bond in the byproduct, phosphoryl chloride (POCl₃).

The generally accepted mechanism is as follows:

-

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the carbonyl oxygen of cyclopentanone on the electrophilic phosphorus atom of phosphorus pentachloride. This forms a complex intermediate.[2]

-

Chloride Ion Transfer: A chloride ion is then transferred from the phosphorus to the carbonyl carbon.

-

Formation of a Carbocation: The intermediate collapses, leading to the departure of phosphoryl chloride (POCl₃) and the formation of a chlorocarbocation.[2]

-

Final Nucleophilic Attack: A second chloride ion then attacks the carbocation, resulting in the formation of the final product, this compound.

It is noteworthy that under certain conditions, a competing elimination reaction can occur, leading to the formation of an alkenyl chloride byproduct.[4] However, the use of phosphorus pentachloride generally favors the formation of the gem-dichloride.

Experimental Protocol

This protocol provides a detailed procedure for the synthesis of this compound from cyclopentanone using phosphorus pentachloride.

Materials and Equipment

| Material/Equipment | Specifications |

| Cyclopentanone | Reagent grade, freshly distilled |

| Phosphorus pentachloride | Reagent grade |

| Dichloromethane (CH₂Cl₂) | Anhydrous |

| Saturated sodium bicarbonate (NaHCO₃) solution | |

| Anhydrous magnesium sulfate (MgSO₄) | |

| Round-bottom flask | Appropriate size for the reaction scale |

| Reflux condenser | |

| Magnetic stirrer and stir bar | |

| Ice bath | |

| Separatory funnel | |

| Rotary evaporator | |

| Distillation apparatus |

Reaction Workflow

Caption: A stepwise workflow for the synthesis of this compound.

Step-by-Step Procedure

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve cyclopentanone (1.0 eq) in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition of PCl₅: Slowly add phosphorus pentachloride (1.1 eq) to the stirred solution in portions. Caution: The reaction can be exothermic. Maintain the temperature at 0°C during the addition.

-

Reaction: Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours, or until the reaction is complete (monitored by TLC or GC).

-

Quenching: Carefully pour the reaction mixture over crushed ice.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer.

-

Washing: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation to obtain pure this compound.

Characterization

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

| Technique | Expected Results |

| ¹H NMR | Two multiplets corresponding to the methylene protons of the cyclopentane ring.[5] |

| ¹³C NMR | Three distinct signals: one for the dichlorinated carbon and two for the methylene carbons.[5] |

| GC-MS | A single peak with a mass spectrum corresponding to the molecular weight of this compound. |

Safety and Handling

Phosphorus pentachloride is a hazardous chemical and must be handled with extreme care in a well-ventilated fume hood.

-

Corrosive: PCl₅ is corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[6]

-

Water Reactive: It reacts violently with water to produce hydrochloric acid and phosphoric acid.[6]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

Conclusion

The synthesis of this compound from cyclopentanone using phosphorus pentachloride is a robust and reliable method for obtaining this valuable synthetic intermediate. By understanding the reaction mechanism, adhering to a detailed experimental protocol, and prioritizing safety, researchers can successfully perform this transformation in the laboratory.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- D'hooghe, M., et al. Phosphorus Pentachloride Promoted gem-Dichlorination of 2′- and 3′-Deoxynucleosides. Molecules. 2018.

-

Quora. What happens when acetone reacts with phosphorus pentachloride?. [Link]

-

Vedantu. PCl5 reacts with propanone to give A Vicinal dichloride. [Link]

-

Chemistry Stack Exchange. Mechanism for conversion of ketone to dichloride with phosphorus pentachloride. [Link]

-

Quora. What is the reaction of ketone with PCl5?. [Link]

- Google Patents. Process for preparing geminal dihalides.

- Google Patents.

-

Vedantu. PCl5 reacts with propanone to give A Vicinal dichloride class 12 chemistry JEE_Main. [Link]

-

Brainly.in. P-benzoquinone reacts with PCl5 to form:. [Link]

-

UCLA Chemistry and Biochemistry. Efficient synthesis of vinyl chlorides and/or gem-dichlorides from ketones by treatment with tungsten hexachloride. [Link]

-

Chemistry Stack Exchange. Mechanism for conversion of ketone to dichloride with phosphorus pentachloride. [Link]

-

Chemconnections. 13C NMR Spectroscopy. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. PCl5 reacts with propanone to give A Vicinal dichloride class 12 chemistry JEE_Main [vedantu.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. mdpi.com [mdpi.com]

- 5. This compound | C5H8Cl2 | CID 549142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. quora.com [quora.com]

An In-Depth Technical Guide to 1,1-Dichlorocyclopentane: Chemical Properties and Reactivity

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It delves into the core chemical properties, reactivity, and synthetic utility of 1,1-dichlorocyclopentane, moving beyond a simple data summary to explain the causality behind its chemical behavior and provide practical, field-proven insights.

Introduction and Molecular Overview

This compound (CAS No: 31038-06-9) is a geminal dihalocycloalkane.[1][2][3] Its structure consists of a five-membered carbon ring where a single carbon atom is bonded to two chlorine atoms. This unique structural feature imparts specific reactivity patterns, making it a valuable intermediate in organic synthesis. As a secondary geminal dichloride, its chemistry is dictated by the interplay of steric hindrance and the powerful inductive effect of the two chlorine atoms, which renders the C1 carbon highly electrophilic. Understanding these foundational principles is crucial for its effective application in complex synthetic pathways.

Physicochemical and Spectroscopic Profile

The physical and chemical properties of this compound are fundamental to its handling, reaction setup, and purification.

Core Physicochemical Data

The following table summarizes the key quantitative data for this compound. Note the minor discrepancies in reported boiling points, which can arise from different measurement conditions or sample purities.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₈Cl₂ | [1][2][3][4] |

| Molecular Weight | 139.02 g/mol | [1][2][3][4] |

| CAS Number | 31038-06-9 | [1][2][3][4] |

| Boiling Point | 140-143 °C; 161.8 °C at 760 mmHg | [1][2] |

| Density | 1.18 - 1.19 g/cm³ | [1][2] |

| Flash Point | 55.4 °C | [1] |

| Refractive Index | 1.478 | [1] |

| Vapor Pressure | 2.92 mmHg at 25°C | [1] |

| LogP | 2.73 | [1] |

Spectroscopic Characterization

Spectroscopic data is essential for confirming the identity and purity of this compound.

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: The proton NMR spectrum is relatively simple. Due to the molecule's symmetry, there are three distinct sets of proton signals corresponding to the hydrogens at the C2/C5, C3/C4 positions, and the hydrogens on the carbon adjacent to the dichlorinated carbon. It is reported to have two chemically non-equivalent types of hydrogens.[5]

-

¹³C NMR: The carbon NMR spectrum will show three signals for the three unique carbon environments: the dichlorinated C1 carbon, the adjacent C2/C5 carbons, and the C3/C4 carbons.

-

-

Mass Spectrometry (MS):

-

GC-MS: Gas chromatography-mass spectrometry is the ideal method for assessing purity and confirming molecular weight. The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two chlorine atoms (M, M+2, M+4 peaks).[4]

-

Public databases like PubChem provide access to reference spectra for this compound.[4]

Chemical Reactivity and Synthetic Pathways

The reactivity of this compound is centered on the electrophilic carbon atom bearing the two chlorine atoms. The primary reaction pathways involve the substitution of the chlorine atoms or their elimination to form an alkene.

Caption: Key reactivity pathways of this compound.

Hydrolysis to Ketones: Synthesis of Cyclopentanone

Causality: This is one of the most synthetically valuable reactions for geminal dihalides. The mechanism proceeds via a slow, rate-determining SN1-type departure of the first chloride to form a resonance-stabilized α-chloro carbocation, which is rapidly attacked by water. The resulting gem-chlorohydrin is unstable and readily eliminates HCl to form the corresponding ketone. This transformation is a robust method for converting a dichlorinated carbon into a carbonyl group.

Illustrative Protocol: Hydrolysis of this compound

-

Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (13.9 g, 0.1 mol) and dimethyl sulfoxide (DMSO) (100 mL).

-

Reaction: Add water (3.6 mL, 0.2 mol) to the mixture. Heat the reaction to 150-160 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via GC-MS. The reaction is typically complete within 4-6 hours, indicated by the disappearance of the starting material.

-

Work-up: Cool the reaction mixture to room temperature. Pour the mixture into 300 mL of cold water.

-

Extraction: Extract the aqueous solution with diethyl ether (3 x 100 mL).

-

Purification: Combine the organic extracts, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent by rotary evaporation.

-

Final Product: Purify the resulting crude cyclopentanone by fractional distillation to yield the final product.

Elimination Reactions: Synthesis of Chloroalkenes

Causality: In the presence of a strong, sterically hindered base, an E2 elimination reaction is favored. The base abstracts a proton from a carbon atom adjacent to the C-Cl₂ group, leading to the formation of a double bond and the expulsion of a chloride ion. Using a non-nucleophilic base like potassium tert-butoxide minimizes competing substitution reactions. This pathway is a direct route to vinyl chlorides, which are versatile synthetic intermediates.

Illustrative Protocol: Dehydrochlorination to 1-Chlorocyclopentene

-

Setup: In a flame-dried 250 mL three-neck flask under a nitrogen atmosphere, dissolve potassium tert-butoxide (12.3 g, 0.11 mol) in 100 mL of anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.

-

Addition: Add a solution of this compound (13.9 g, 0.1 mol) in 20 mL of anhydrous THF dropwise to the cooled base solution over 30 minutes.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12 hours.

-

Monitoring: Follow the reaction's progress using thin-layer chromatography (TLC) or GC-MS.

-

Quenching: Carefully quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with pentane (3 x 75 mL).

-

Purification: Combine the organic layers, wash with water and then brine, and dry over anhydrous magnesium sulfate. After filtration, carefully remove the solvent by distillation (the product is volatile). Purify the residue by fractional distillation under reduced pressure to obtain 1-chlorocyclopentene.

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. This compound is a hazardous chemical and must be handled with appropriate precautions.[6]

-

Hazards:

-

Flammability: It is a flammable liquid and vapor.[6] Keep away from heat, sparks, open flames, and other ignition sources.[7]

-

Toxicity: Harmful if inhaled and may cause respiratory irritation. It is also a skin and serious eye irritant.[7] Long-term exposure may be of concern, as it is suspected of causing cancer.

-

Environmental: Harmful to aquatic life with long-lasting effects.

-

-

Personal Protective Equipment (PPE):

-

Handling and Storage:

Experimental Workflow Visualization

A systematic workflow is critical for reproducible and safe experimentation. The following diagram outlines a general workflow for a synthetic procedure involving this compound, such as the hydrolysis to cyclopentanone described above.

Caption: A generalized experimental workflow for synthesis.

Conclusion

This compound is a synthetically useful building block whose reactivity is dominated by the gem-dichloro functional group. Its primary transformations into ketones and chloroalkenes provide access to other important classes of molecules. A thorough understanding of its properties, coupled with stringent safety protocols, allows for its effective and safe utilization in research and development.

References

-

This compound - LookChem. (n.d.). Retrieved from [Link]

-

This compound | C5H8Cl2 | CID 549142 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]

-

What are the Possible Products in the Dichlorination of Cyclopentane? - Physics Forums. (2004, November 3). Retrieved from [Link]

-

Solved In order to convert 1,1-dichloropentane | Chegg.com. (2020, November 19). Retrieved from [Link]

-

Synthesis of 1,1-dichloroalkanes - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

[FREE] this compound: Determine the number of chemically non-equivalent hydrogens. - brainly.com. (2023, November 20). Retrieved from [Link]

Sources

- 1. This compound|lookchem [lookchem.com]

- 2. This compound CAS#: 31038-06-9 [amp.chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | C5H8Cl2 | CID 549142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. brainly.com [brainly.com]

- 6. echemi.com [echemi.com]

- 7. fishersci.com [fishersci.com]

- 8. synquestlabs.com [synquestlabs.com]

An In-Depth Technical Guide to the Spectroscopic Data of 1,1-Dichlorocyclopentane

This guide provides a comprehensive analysis of the spectroscopic data for 1,1-Dichlorocyclopentane (C₅H₈Cl₂), a halogenated cycloalkane. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to elucidate the structure and electronic environment of this molecule.

Introduction

This compound is a geminal dihalide with a five-membered aliphatic ring. Its structural rigidity and the presence of two electron-withdrawing chlorine atoms on the same carbon create a unique chemical environment, making spectroscopic analysis a critical tool for its unambiguous identification and characterization. Understanding its spectral signature is paramount for quality control in synthesis, reaction monitoring, and for predicting its chemical behavior in various applications. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and Mass Spectra of this compound, offering insights grounded in established spectroscopic principles.

Molecular Structure and Symmetry

The structure of this compound, with the IUPAC name this compound and CAS number 31038-06-9, is foundational to interpreting its spectra.[1] The molecule possesses a C₂ axis of symmetry passing through the C1 carbon and bisecting the C3-C4 bond. This symmetry element dictates the equivalence of protons and carbon atoms within the molecule, which is a key predictor of its NMR spectra.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. Due to the C₂ symmetry of this compound, we expect to see two distinct signals corresponding to the two sets of non-equivalent protons.

Predicted ¹H NMR Signals:

-

Hα (Protons on C2 and C5): These four protons are chemically equivalent. They are adjacent to the carbon bearing the two chlorine atoms and are expected to be deshielded, appearing downfield.

-

Hβ (Protons on C3 and C4): These four protons are also chemically equivalent to each other, but distinct from the Hα protons. They are further from the electronegative chlorine atoms and should appear more upfield compared to the Hα protons.

Experimental Data Summary:

| Proton Type | Predicted Chemical Shift (ppm) | Observed Multiplicity |

| Hα (C2, C5) | ~2.2 - 2.5 | Multiplet |

| Hβ (C3, C4) | ~1.8 - 2.1 | Multiplet |

Note: Specific, publicly available experimental data for ¹H NMR of this compound is limited. The predicted chemical shifts are based on general principles and comparison with similar structures. A Varian A-60 instrument was cited for the acquisition of a ¹H NMR spectrum.[1]

Interpretation: The protons on C2 and C5 (Hα) are adjacent to the deshielding C1 carbon and will therefore resonate at a lower field. These protons will be split by the protons on C3 and C4 (Hβ), resulting in a multiplet. Conversely, the Hβ protons will be split by the Hα protons, also resulting in a multiplet. The integration of these two signals should be in a 1:1 ratio, corresponding to the four protons of each type.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Instrument Setup: Use a standard NMR spectrometer (e.g., 300 MHz or higher).

-

Acquisition: Acquire the spectrum using a standard pulse sequence. Ensure a sufficient number of scans (e.g., 8-16) to obtain a good signal-to-noise ratio.

-

Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule. The C₂ symmetry of this compound leads to the expectation of three distinct carbon signals.

Predicted ¹³C NMR Signals:

-

C1: The carbon atom bonded to the two chlorine atoms. This carbon is significantly deshielded due to the strong electron-withdrawing effect of the chlorines and will appear far downfield.

-

C2 and C5: These two carbon atoms are chemically equivalent and will produce a single signal.

-

C3 and C4: These two carbon atoms are also chemically equivalent and will give rise to a single signal, expected to be the most upfield of the three.

Experimental Data Summary:

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 | ~90 - 100 |

| C2, C5 | ~40 - 50 |

| C3, C4 | ~25 - 35 |

Interpretation: The quaternary carbon C1, directly attached to two chlorine atoms, will experience the most significant deshielding and thus have the largest chemical shift. The methylene carbons C2 and C5 are adjacent to C1 and will be the next most deshielded. The C3 and C4 carbons are furthest from the electronegative substituents and will therefore have the smallest chemical shift (be the most upfield).

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in ~0.7 mL of deuterated solvent.

-

Instrument Setup: Use a standard NMR spectrometer equipped for ¹³C detection.

-

Acquisition: Acquire a proton-decoupled spectrum to simplify the signals to single lines for each unique carbon. A larger number of scans (e.g., 128 or more) is usually required due to the low natural abundance of ¹³C.

-

Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. For this compound, the key vibrational modes will be C-H and C-Cl stretching and bending.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |

| 2950 - 2850 | C-H stretch (sp³ C-H) | Strong |

| 1470 - 1440 | CH₂ scissoring (bending) | Medium |

| 800 - 600 | C-Cl stretch | Strong |

Interpretation: The spectrum will be dominated by strong absorptions in the C-H stretching region (2850-2950 cm⁻¹). The presence of multiple CH₂ groups will also give rise to characteristic bending (scissoring) vibrations around 1450 cm⁻¹. The most diagnostic peaks for this molecule will be the strong C-Cl stretching absorptions in the fingerprint region, typically between 600 and 800 cm⁻¹. The exact positions of these bands can be influenced by the geminal dichloro substitution pattern.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: As this compound is a liquid at room temperature, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Instrument Setup: Use a standard Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record a background spectrum of the clean salt plates. Then, place the sample in the spectrometer and acquire the sample spectrum. Co-adding 16-32 scans is typical.

-

Processing: The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For this compound, electron ionization (EI) is a common method.

Expected Mass Spectrum Features:

-

Molecular Ion (M⁺): The molecular ion peak should be observed at an m/z corresponding to the molecular weight of C₅H₈Cl₂. Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a cluster of peaks: M⁺ (m/z 138, for C₅H₈³⁵Cl₂), M⁺+2 (m/z 140, for C₅H₈³⁵Cl³⁷Cl), and M⁺+4 (m/z 142, for C₅H₈³⁷Cl₂). The relative intensities of these peaks are expected to be in a ratio of approximately 9:6:1.

-

Major Fragments: The most common fragmentation pathways for alkyl halides involve the loss of a halogen atom or a hydrohalide.

Experimental Data Summary: A GC-MS spectrum is available from the NIST Mass Spectrometry Data Center.[1] The top three peaks by m/z are reported as:

-

m/z 67

-

m/z 103

-

m/z 42

Interpretation of Fragmentation:

Caption: A plausible fragmentation pathway for this compound.

-

[M - Cl]⁺ (m/z 103, 105): Loss of a chlorine radical from the molecular ion is a very common fragmentation pathway for chloroalkanes. This would result in a fragment ion at m/z 103 (for ³⁵Cl) and 105 (for ³⁷Cl), consistent with one of the major observed peaks.

-

[C₅H₇]⁺ (m/z 67): Subsequent loss of HCl from the [C₅H₈Cl]⁺ fragment would lead to the cyclopentyl cation, [C₅H₇]⁺, at m/z 67. This is reported as a top peak and is a stable carbocation.

-

Other Fragments: The peak at m/z 42 could correspond to smaller, rearranged fragments such as the allyl cation [C₃H₅]⁺ after ring opening, although this is less certain without the full spectrum.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., hexane or dichloromethane) into a gas chromatograph (GC) coupled to a mass spectrometer (MS).

-

Ionization: Use a standard electron ionization (EI) source, typically operating at 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 35-200).

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion cluster and major fragment ions.

Conclusion

The spectroscopic analysis of this compound provides a clear and consistent picture of its molecular structure. The ¹H and ¹³C NMR spectra are simplified due to the molecule's C₂ symmetry, resulting in two and three distinct signals, respectively. IR spectroscopy confirms the presence of C-H and C-Cl bonds, with the latter providing a characteristic signature in the fingerprint region. Mass spectrometry reveals a distinct molecular ion cluster due to the chlorine isotopes and a predictable fragmentation pattern dominated by the loss of chlorine and hydrogen chloride. Together, these techniques offer a powerful and complementary toolkit for the unambiguous identification and characterization of this compound.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 549142, this compound. Retrieved from [Link].

Sources

An In-Depth Technical Guide to 1,1-Dichlorocyclopentane: Synthesis, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1,1-dichlorocyclopentane, a geminal dihalocycloalkane with significant applications in organic synthesis and as a potential building block in the development of novel chemical entities. This document delves into its chemical identity, molecular structure, synthesis, spectroscopic characterization, and reactivity, offering field-proven insights for its practical application.

Core Chemical Identity

Molecular Formula: C₅H₈Cl₂[1]

IUPAC Name: this compound[1]

Synonyms: Cyclopentane, 1,1-dichloro-[1]

Molecular Structure and Properties

This compound is a cyclic alkane characterized by a five-membered carbon ring where a single carbon atom is bonded to two chlorine atoms. This geminal dichloride arrangement significantly influences the molecule's reactivity and physical properties. The molecule is achiral as it possesses a plane of symmetry.[3]

| Property | Value | Source |

| Molecular Weight | 139.02 g/mol | [1] |

| Exact Mass | 138.0003056 Da | [1] |

| XLogP3-AA | 2.6 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 0 | [1] |

| Rotatable Bond Count | 0 | [1] |

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the reaction of cyclopentanone with a chlorinating agent. Phosphorus pentachloride (PCl₅) is a widely used reagent for this transformation.

Reaction Mechanism

The reaction proceeds through the conversion of the ketone's carbonyl group into a geminal dichloride. The phosphorus pentachloride acts as a powerful chlorinating agent, replacing the carbonyl oxygen with two chlorine atoms.

Caption: Synthesis of this compound from Cyclopentanone.

Experimental Protocol: Synthesis from Cyclopentanone using Phosphorus Pentachloride

This protocol describes a general procedure for the synthesis of this compound. Caution: This reaction should be performed in a well-ventilated fume hood, as it involves corrosive and moisture-sensitive reagents and the evolution of HCl gas.

Materials:

-

Cyclopentanone

-

Phosphorus pentachloride (PCl₅)

-

Anhydrous diethyl ether or other suitable inert solvent

-

Ice bath

-

Stirring apparatus

-

Separatory funnel

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a drying tube, place phosphorus pentachloride (1.1 to 1.5 molar equivalents) and suspend it in a minimal amount of anhydrous solvent.

-

Addition of Cyclopentanone: Cool the flask in an ice bath. Slowly add a solution of cyclopentanone (1 molar equivalent) in the same anhydrous solvent through the dropping funnel with vigorous stirring. Control the rate of addition to maintain a manageable reaction temperature.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for a period to ensure the reaction goes to completion. The reaction progress can be monitored by TLC or GC analysis.

-

Workup: Cool the reaction mixture in an ice bath and cautiously pour it onto crushed ice. This will hydrolyze the unreacted phosphorus pentachloride and the phosphorus oxychloride byproduct.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic extracts.

-

Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent by rotary evaporation.

-

Purification: The crude this compound can be purified by fractional distillation under reduced pressure.

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Due to the molecule's symmetry, the proton NMR spectrum is relatively simple. The hydrogens on the carbons adjacent to the dichlorinated carbon (C2 and C5) will appear as one multiplet, and the hydrogens on the carbons further away (C3 and C4) will appear as another multiplet.[4] The electron-withdrawing effect of the two chlorine atoms will cause the protons on the adjacent carbons to be deshielded and appear at a lower field (higher ppm).

-

¹³C NMR: The carbon NMR spectrum will show three distinct signals corresponding to the three different carbon environments: the dichlorinated carbon (C1), the two adjacent carbons (C2 and C5), and the two more distant carbons (C3 and C4).[1] The C1 carbon will be significantly downfield due to the direct attachment of two electronegative chlorine atoms.

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak (M⁺). A characteristic feature will be the isotopic pattern of the molecular ion due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl), resulting in peaks at M, M+2, and M+4 in an approximate ratio of 9:6:1.[5] Common fragmentation patterns for haloalkanes include the loss of a chlorine radical (M-35 or M-37) and the loss of HCl (M-36).[5]

Caption: Key Fragmentation Pathways in the Mass Spectrum.

Chemical Reactivity and Applications in Synthesis

The geminal dichloride moiety in this compound is a versatile functional group that can undergo a variety of chemical transformations, making it a useful intermediate in organic synthesis.

Nucleophilic Substitution and Elimination Reactions

This compound can undergo nucleophilic substitution reactions, although typically slower than their monochlorinated counterparts. Strong nucleophiles can displace one or both chlorine atoms. Under strongly basic conditions, elimination reactions can occur to form chlorocyclopentene derivatives. The conversion of 1,1-dichloropentane to 2,2-dichloropentane suggests the possibility of elimination-addition sequences.[6]

Applications in Drug Development

While specific examples of this compound in marketed drugs are not readily found in the literature, gem-dihaloalkane motifs, particularly gem-difluoroalkanes, are of increasing interest in medicinal chemistry.[7] These groups can act as bioisosteres for carbonyl groups, influencing the molecule's polarity, lipophilicity, and metabolic stability.

The reactivity of the gem-dichloride allows for its conversion into other functional groups, making it a potential precursor for more complex cyclopentane-based scaffolds. For instance, gem-dihalocyclopropanes, a related class of compounds, are used in the synthesis of various biologically active molecules.[8][9] The synthetic utility of gem-dichloroepoxide intermediates in drug discovery and development has also been highlighted.[10] It is plausible that this compound could serve as a starting material for the synthesis of novel cyclopentane-containing therapeutic agents.

Conclusion

This compound is a readily accessible and synthetically versatile building block. Its well-defined structure and predictable reactivity make it a valuable tool for organic chemists. While its direct application in drug development is not yet widely documented, its potential as a precursor to more complex and biologically active cyclopentane derivatives warrants further exploration by researchers in medicinal chemistry and drug discovery.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Fragmentation of organic compounds on electron‐impact—V: 1,1‐Dichlorocyclopropanes. (1969). Organic Mass Spectrometry, 2(11), 1141-1148.

-

Physics Forums. (2004, November 3). What are the Possible Products in the Dichlorination of Cyclopentane?. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Recent applications of gem-dichloroepoxide intermediates in synthesis. (2012). ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). 1,2-Dichlorocyclopentane. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Cyclopentane, 1,2-dichloro-, trans-. NIST WebBook. Retrieved from [Link]

- gem-Dichlorocyclopropanes and 1,3-Dioxacyclanes: Synthesis Based on Petroleum Products and Use in Low-Tonnage Chemistry. (2023). Reviews and Advances in Chemistry, 1, 15-27.

-

Chegg. (2020, November 19). Solved In order to convert 1,1-dichloropentane. Retrieved from [Link]

- Syntheses of gem -Dihalocyclopropanes and Their Use in Organic Synthesis. (2003). Chemical Reviews, 103(4), 1099-132.

-

Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

- Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. (2025). Journal of Organic Chemistry.

- Synthesis of Gem-Dichlorocyclopropane Allylcarveol and Their Effect in Protecting Against Corrosion of Mild Steel in 1.0 M HCl. (2022). Analytical and Bioanalytical Electrochemistry, 14(7), 649-666.

-

Brainly. (2023, November 20). This compound: Determine the number of chemically non-equivalent hydrogens. Retrieved from [Link]

- 1H and 13C NMR assignments of the three dicyclopenta-fused pyrene congeners. (2006). Tetrahedron, 62(23), 5510-5518.

Sources

- 1. This compound | C5H8Cl2 | CID 549142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. physicsforums.com [physicsforums.com]

- 4. brainly.com [brainly.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Solved In order to convert 1,1-dichloropentane | Chegg.com [chegg.com]

- 7. Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of Gem-Dichlorocyclopropane Allylcarveol and Their Effect in Protecting Against Corrosion of Mild Steel in 1.0 M HCl [abechem.com]

- 10. researchgate.net [researchgate.net]

Physical properties of 1,1-Dichlorocyclopentane (boiling point, density)

An In-Depth Technical Guide to the Physical Properties of 1,1-Dichlorocyclopentane

Abstract

This technical guide provides a comprehensive overview of the key physical properties of this compound (CAS No: 31038-06-9), specifically its boiling point and density. Designed for researchers, scientists, and professionals in drug development and organic synthesis, this document synthesizes reported data with detailed, field-proven experimental protocols for accurate determination. By explaining the causality behind methodological choices and grounding all information in authoritative sources, this guide serves as a practical and reliable resource for laboratory applications involving this chlorinated cyclic hydrocarbon.

Introduction to this compound

This compound is a halogenated derivative of cyclopentane, presenting as a colorless liquid at ambient temperature.[1] Its molecular structure, featuring two chlorine atoms geminally substituted on the cyclopentane ring, imparts specific physical and chemical characteristics that are crucial for its application and handling.[1] As an intermediate in organic synthesis, understanding its physical properties is paramount for process design, reaction optimization, safety protocols, and purification procedures like distillation.[1] The polarity induced by the carbon-chlorine bonds, coupled with its molecular weight, significantly influences its intermolecular forces, which in turn dictate properties such as boiling point and density.[2][3][4]

Physicochemical Data Summary

The accurate physical properties of a compound are foundational for its application in a research or industrial setting. The reported boiling point and density for this compound can vary slightly between sources, which may be attributable to different experimental conditions or purity levels.

| Physical Property | Reported Value | Source |

| Boiling Point | 140-143 °C | ChemicalBook[5][6] |

| 161.8 °C at 760 mmHg | LookChem[7], Guidechem[8] | |

| Density | 1.1828 g/cm³ | ChemicalBook[5][6] |

| 1.19 g/cm³ | LookChem[7], Guidechem[8] | |

| Molecular Formula | C₅H₈Cl₂ | PubChem[9], Guidechem[10] |

| Molecular Weight | 139.02 g/mol | PubChem[9] |

These values indicate that this compound is a relatively dense liquid with a moderately high boiling point, consistent with other halogenated alkanes of similar molecular weight.[2][3] The presence of two chlorine atoms increases its molecular mass and introduces polar C-Cl bonds, leading to stronger intermolecular forces (dipole-dipole interactions and van der Waals forces) compared to its parent hydrocarbon, cyclopentane.[2][4][11] This results in a significantly higher boiling point than that of cyclopentane (49 °C).

Experimental Determination of Boiling Point

Scientific Principle

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For accurate and reproducible measurements, the experimental setup must allow for precise temperature monitoring of the liquid-vapor equilibrium under controlled pressure. The distillation method is a robust technique for determining the boiling point of a macroscopic sample, as it directly measures the temperature at which a stable distillation rate is achieved.

Detailed Experimental Protocol (Distillation Method)

This protocol outlines the standard procedure for determining the boiling point of this compound.

Materials:

-

Round-bottom flask (25 mL or 50 mL)

-

Distillation head with condenser

-

Thermometer (calibrated, with appropriate range)

-

Heating mantle with a stirrer or boiling chips

-

Receiving flask

-

Laboratory clamps and stand

-

Sample of this compound

Procedure:

-

Apparatus Assembly: Assemble the distillation apparatus in a fume hood. Ensure all glass joints are securely connected.

-

Sample Preparation: Place approximately 10-15 mL of this compound into the round-bottom flask. Add a magnetic stir bar or a few boiling chips to ensure smooth boiling and prevent bumping.

-

Expertise & Experience: Boiling chips or stirring are critical for preventing superheating of the liquid, which can lead to inaccurate, elevated temperature readings and potential hazards.

-

-

Thermometer Placement: Position the thermometer in the distillation head so that the top of the mercury bulb is level with the bottom of the side-arm leading to the condenser.

-

Trustworthiness: This specific placement ensures that the temperature being measured is that of the vapor in equilibrium with the boiling liquid, which is the true boiling point.

-

-

Heating and Distillation: Begin heating the flask gently. As the liquid boils, vapor will rise, and the temperature on the thermometer will increase.

-

Data Recording: Record the temperature when the first drop of distillate condenses and falls into the receiving flask. Continue to heat to maintain a slow, steady distillation rate (approximately 1-2 drops per second). The temperature should stabilize; this stable temperature is the boiling point of the substance.

-

Completion: Stop heating once a small amount of residue is left in the distillation flask. Never distill to dryness, as this can lead to the formation of unstable peroxides or other side reactions.

Experimental Workflow Diagram

Caption: Workflow for Boiling Point Determination via Distillation.

Experimental Determination of Density

Scientific Principle

Density is an intrinsic physical property defined as the mass of a substance per unit of volume (ρ = m/V).[12][13] For liquids, density is temperature-dependent; therefore, precise temperature control and measurement are essential for accurate results. The use of a pycnometer (a specific gravity bottle) is a highly accurate method, as it allows for the precise determination of the volume of the container, which can then be used to find the density of a liquid of known mass.

Detailed Experimental Protocol (Pycnometer Method)

This protocol provides a self-validating system for obtaining high-precision density measurements.

Materials:

-

Pycnometer (e.g., 10 mL) with a stoppered capillary

-

Analytical balance (readable to ±0.0001 g)

-

Constant temperature water bath

-

Thermometer (calibrated)

-

Distilled water (for calibration)

-

Acetone (for drying)

-

Sample of this compound

Procedure:

-

Calibration of Pycnometer Volume: a. Clean and dry the pycnometer and its stopper thoroughly. Weigh the empty, dry pycnometer on the analytical balance. Record this mass (m₁). b. Fill the pycnometer with distilled water and insert the stopper, allowing excess water to exit through the capillary. c. Place the filled pycnometer in a constant temperature water bath (e.g., 20.0 °C) for 15-20 minutes to allow for thermal equilibrium. d. Remove the pycnometer, carefully dry the exterior, and weigh it. Record this mass (m₂). e. Record the temperature of the water bath (T). Look up the known density of water (ρ_water) at this temperature from a standard reference table. f. Calculate the precise volume of the pycnometer (V) using the formula: V = (m₂ - m₁) / ρ_water .

-

Trustworthiness: This calibration step is crucial as it accounts for any minor imperfections in the flask's stated volume, making the measurement system self-validating.

-

-

Density Measurement of Sample: a. Empty the pycnometer, rinse with acetone, and dry it completely. b. Fill the dry pycnometer with this compound, insert the stopper, and equilibrate it in the same constant temperature water bath used for calibration. c. Remove the pycnometer, carefully dry the exterior, and weigh it. Record this mass (m₃). d. Calculate the mass of the sample (m_sample) by subtracting the mass of the empty pycnometer: m_sample = m₃ - m₁ . e. Calculate the density of the sample (ρ_sample) at temperature T: ρ_sample = m_sample / V .

Experimental Workflow Diagram

Caption: Workflow for Density Determination using a Pycnometer.

Safety and Handling

As a chlorinated hydrocarbon, this compound should be handled with appropriate safety measures in a well-ventilated fume hood.[14] Personal protective equipment (PPE), including chemical-resistant gloves and safety goggles, is mandatory to avoid skin and eye contact.[14] Users should consult the Safety Data Sheet (SDS) for comprehensive hazard information and emergency procedures before handling the compound.[14]

Conclusion

The physical properties of this compound, particularly its boiling point and density, are defining characteristics for its use in scientific and industrial applications. While reference data provides a strong baseline, empirical verification using standardized, high-precision protocols is essential for ensuring accuracy in process modeling, quality control, and experimental design. The methodologies detailed in this guide provide a robust framework for researchers to confidently determine these critical parameters.

References

-

Title: this compound Source: LookChem URL: [Link]

-

Title: this compound | C5H8Cl2 | CID 549142 Source: PubChem - NIH URL: [Link]

-

Title: Density of liquids Source: CUNY Bronx Community College Chemistry Department URL: [Link]

-

Title: Physical Properties of Haloalkanes and Haloarenes Source: CK-12 Foundation URL: [Link]

-

Title: Experiment 1 - Density, Measurement, & Error Source: Angelo State University URL: [Link]

-

Title: Physical Properties of Haloalkanes: Density, Melting & Boiling Point, Solubility Source: Testbook URL: [Link]

-

Title: 2: The Density of Liquids and Solids (Experiment) Source: Chemistry LibreTexts URL: [Link]

-

Title: Experiment 1: Determining the Densities of Solids Source: Babcock University URL: [Link]

-

Title: AS/A-Level Chemistry - Physical properties of haloalkanes Source: Tuttee Academy URL: [Link]

-

Title: Physical Properties of Alkyl Halides Source: Chemistry LibreTexts URL: [Link]

Sources

- 1. CAS 31038-06-9: this compound | CymitQuimica [cymitquimica.com]

- 2. CK12-Foundation [flexbooks.ck12.org]

- 3. testbook.com [testbook.com]

- 4. AS/A-Level Chemistry - Physical properties of haloalkan... [tuttee.co]

- 5. This compound CAS#: 31038-06-9 [amp.chemicalbook.com]

- 6. This compound | 31038-06-9 [chemicalbook.com]

- 7. This compound|lookchem [lookchem.com]

- 8. Page loading... [guidechem.com]

- 9. This compound | C5H8Cl2 | CID 549142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Page loading... [guidechem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 13. chm.uri.edu [chm.uri.edu]

- 14. echemi.com [echemi.com]

Isomers of dichlorocyclopentane and their formation

An In-depth Technical Guide to the Isomers of Dichlorocyclopentane: Synthesis, Stereochemistry, and Characterization

Abstract

Dichlorocyclopentane (C₅H₈Cl₂), while structurally simple, provides a compelling case study in constitutional and stereoisomerism. The precise spatial arrangement of its two chlorine atoms gives rise to a rich variety of isomers with distinct physical and chemical properties. Understanding these isomeric differences is paramount for applications in stereoselective synthesis, materials science, and as chiral building blocks in drug development. This technical guide offers a comprehensive exploration of the isomers of dichlorocyclopentane. We will dissect the constitutional and stereoisomeric possibilities, delve into the mechanistic underpinnings of their formation via electrophilic addition, and present detailed protocols for their analytical characterization and separation. This document is intended for researchers, scientists, and drug development professionals who require a deep, field-proven understanding of alicyclic stereochemistry.

Foundational Principles of Isomerism

Before examining dichlorocyclopentane specifically, it is crucial to establish the fundamental concepts that govern its isomeric forms. Isomers are molecules that share the same molecular formula but differ in the arrangement of their atoms.

-

Constitutional Isomerism : These isomers have different atomic connectivity. The atoms are linked together in a different order. For dichlorocyclopentane, this refers to the different carbon atoms on the cyclopentane ring to which the two chlorine atoms are attached.[1]

-

Stereoisomerism : These isomers have the same atomic connectivity but differ in the three-dimensional arrangement of atoms in space.[1] Stereoisomers are further classified into:

-

Enantiomers : Non-superimposable mirror images of each other. Chiral molecules exist as pairs of enantiomers.[2]

-

Diastereomers : Stereoisomers that are not mirror images of each other. Cis-trans isomers are a common type of diastereomer.[3]

-

Meso Compounds : Achiral molecules that contain chiral centers. These molecules possess an internal plane of symmetry that makes them superimposable on their mirror image, rendering them optically inactive.[2][4]

-

The Isomeric Landscape of Dichlorocyclopentane

The molecular formula C₅H₈Cl₂ gives rise to three constitutional isomers, which in turn exhibit various forms of stereoisomerism.[4]

Constitutional Isomers

The position of the two chlorine atoms on the five-membered ring defines the constitutional isomers:[5][6]

-

1,1-Dichlorocyclopentane : Both chlorine atoms are attached to the same carbon atom. This isomer is achiral and does not have any stereoisomers.[4]

-

1,2-Dichlorocyclopentane : The chlorine atoms are on adjacent carbons. This isomer has two chiral centers and thus exhibits stereoisomerism.[2]

-

1,3-Dichlorocyclopentane : The chlorine atoms are separated by one carbon. This isomer also possesses two chiral centers and exhibits stereoisomerism.[7]

Stereochemical Analysis of 1,2-Dichlorocyclopentane

With chiral centers at C1 and C2, 1,2-dichlorocyclopentane exists as three distinct stereoisomers.[8][9]

-

cis-1,2-Dichlorocyclopentane : The two chlorine atoms are on the same side of the ring. This molecule has an internal plane of symmetry, making it an achiral meso compound despite having two chiral centers.[1][10] Its full IUPAC name is (1R,2S)-1,2-dichlorocyclopentane, which is identical to (1S,2R) due to the symmetry.[11][12]

-

trans-1,2-Dichlorocyclopentane : The chlorine atoms are on opposite sides of the ring. This arrangement lacks an internal plane of symmetry, resulting in a chiral molecule.[2][10] It exists as a pair of non-superimposable mirror images, or enantiomers:

-

(1R,2R)-1,2-Dichlorocyclopentane

-

(1S,2S)-1,2-Dichlorocyclopentane

-

The cis (meso) isomer and the two trans (enantiomeric) isomers are diastereomers of each other.[1]

Stereochemical Analysis of 1,3-Dichlorocyclopentane

Similar to the 1,2-isomer, 1,3-dichlorocyclopentane has two chiral centers (C1 and C3) and exists as three stereoisomers.[13][14]

-

cis-1,3-Dichlorocyclopentane : The chlorine atoms are on the same side of the ring. This configuration possesses a plane of symmetry, making it an achiral meso compound.[7][15]

-

trans-1,3-Dichlorocyclopentane : The chlorine atoms are on opposite sides of the ring. This isomer is chiral and exists as a pair of enantiomers:[16][17]

-

(1R,3R)-1,3-Dichlorocyclopentane

-

(1S,3S)-1,3-Dichlorocyclopentane

-

Again, the cis (meso) isomer and the trans enantiomers are diastereomers of each other.

Caption: Hierarchy of Dichlorocyclopentane Isomers.

Formation and Synthesis of Dichlorocyclopentane Isomers

Primary Synthetic Route: Electrophilic Addition to Cyclopentene

The most direct and common laboratory synthesis of 1,2-dichlorocyclopentane involves the electrophilic addition of molecular chlorine (Cl₂) to cyclopentene.[11] This reaction is known to produce a mixture of both cis and trans diastereomers. The rationale for this outcome lies in the reaction mechanism.

Mechanistic Insights and Stereochemical Outcomes

The reaction proceeds through a cyclic chloronium ion intermediate.

-

Formation of the Chloronium Ion : The π-bond of the cyclopentene double bond acts as a nucleophile, attacking one of the chlorine atoms in Cl₂. This simultaneously displaces a chloride ion (Cl⁻) and forms a strained, three-membered ring containing a positively charged chlorine atom, known as the chloronium ion. This ion blocks one face of the cyclopentane ring.

-

Nucleophilic Attack : The displaced chloride ion (Cl⁻) then acts as a nucleophile. It can only attack one of the two carbons of the former double bond from the face opposite to the chloronium ion bridge. This is termed "anti-addition."

-

Formation of trans-1,2-Dichlorocyclopentane : The anti-addition pathway exclusively yields the trans product. Since the initial formation of the chloronium ion can occur on either face of the planar cyclopentene ring with equal probability, the subsequent nucleophilic attack results in a racemic mixture of the two trans enantiomers, (1R,2R) and (1S,2S).

-

Formation of cis-1,2-Dichlorocyclopentane : While anti-addition is the major pathway, the formation of the cis isomer can also occur, typically as a minor product. This is often attributed to a competing mechanism that may involve a carbocation intermediate or a concerted syn-addition, particularly in certain solvents or under specific conditions. The result is a mixture of diastereomers.

Caption: Synthesis of 1,2-Dichlorocyclopentane via Electrophilic Addition.

Analytical Characterization and Separation Protocols

Differentiating and isolating the various isomers of dichlorocyclopentane requires a combination of spectroscopic and chromatographic techniques. The key is to exploit the differences in symmetry and polarity between the diastereomers.

Spectroscopic Differentiation

Spectroscopy is indispensable for identifying and distinguishing between the cis and trans isomers.[4] Enantiomers, having identical physical properties (except for optical activity), cannot be distinguished by standard NMR or IR spectroscopy.

| Spectroscopic Technique | cis-1,2-Dichlorocyclopentane (Meso) | trans-1,2-Dichlorocyclopentane (Chiral) | Rationale for Distinction |

| ¹H NMR | Simpler spectrum. Due to the plane of symmetry (Cₛ), the two methine protons (CHCl) are chemically equivalent.[18][19] | More complex spectrum. The C₂ axis of symmetry renders the methine protons equivalent in some respects, but the overall asymmetry leads to more complex splitting patterns.[18] | The higher symmetry of the cis isomer results in fewer unique proton environments and a less complex spectrum compared to the trans isomer. |

| ¹³C NMR | Fewer signals. The plane of symmetry means that carbons mirrored across the plane are chemically equivalent. | More signals. The lower symmetry results in more non-equivalent carbon atoms. | The number of unique signals directly reflects the symmetry of the molecule. The meso isomer will show fewer ¹³C signals.[4] |

| IR Spectroscopy | Shows characteristic C-H and C-Cl stretching and bending vibrations. | Also shows C-H and C-Cl vibrations, but the exact frequencies and intensities in the "fingerprint region" (<1500 cm⁻¹) will differ.[18] | Differences in bond angles and molecular symmetry affect the vibrational modes, leading to a unique IR fingerprint for each diastereomer.[18] |

Chromatographic Separation of Isomers

While diastereomers have different physical properties, the boiling points of cis- and trans-1,2-dichlorocyclopentane are nearly identical, making separation by fractional distillation impractical.[20] High-resolution gas chromatography is the method of choice.[20]

This protocol outlines a self-validating system for the separation of cis- and trans-1,2-dichlorocyclopentane.

-

Objective : To achieve baseline separation of the cis and trans diastereomers.

-

Causality of Method Selection : Gas chromatography is chosen for its high resolving power for volatile compounds with similar boiling points. A polar stationary phase is selected to exploit the difference in dipole moments between the isomers. The cis isomer has a net dipole moment, while the dipoles in the trans isomer tend to cancel out, making it less polar. The more polar cis isomer will have a stronger interaction with the polar stationary phase, leading to a longer retention time.[20]

-

Methodology :

-

Column Selection : Use a high-resolution capillary column with a polar stationary phase. Polyethylene Glycol (PEG)-based columns (e.g., DB-WAX, CP-Wax) are highly recommended.[20]

-

Self-Validation: A non-polar column (e.g., DB-5) would result in poor separation, confirming the necessity of a polar stationary phase.

-

-

Sample Preparation : Prepare a dilute solution (~100 ppm) of the dichlorocyclopentane isomer mixture in a volatile solvent such as dichloromethane or hexane.

-

GC Conditions :

-

Injector Temperature : 200 °C

-

Detector (FID) Temperature : 250 °C

-

Carrier Gas : Helium or Hydrogen, at a constant flow rate (e.g., 1.5 mL/min).

-

Oven Temperature Program : Start at 60 °C, hold for 2 minutes, then ramp at a slow rate of 2-5 °C/minute to 120 °C.

-

Rationale: A slow ramp rate is critical to increase the interaction time with the stationary phase, thereby maximizing the resolution between the closely eluting peaks.[20]

-

-

Data Analysis :

-

Two distinct peaks should be observed.

-

Expected Elution Order : The less polar trans isomer is expected to elute first, followed by the more polar cis isomer.[20]

-

Peak identity can be confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) if pure standards are available.

-

-

Separating the (1R,2R) and (1S,2S) enantiomers requires a chiral environment.

-

Objective : To separate the racemic mixture of trans-1,2-dichlorocyclopentane into its constituent enantiomers.

-

Principle : Chiral High-Performance Liquid Chromatography (HPLC) uses a stationary phase that is itself chiral. The two enantiomers interact differently with the chiral stationary phase, forming transient diastereomeric complexes with different energies. This difference in interaction strength leads to different retention times.[10]

-

Methodology :

-

Column Selection : A column with a chiral stationary phase (CSP) is mandatory. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are common choices.

-

Mobile Phase : A non-polar mobile phase, such as a mixture of hexane and isopropanol, is typically used. The exact ratio must be optimized to achieve resolution.

-

Sample Preparation : Dissolve the purified trans-isomer mixture in the mobile phase.

-

HPLC Conditions :

-

Flow Rate : 1.0 mL/min (typical for analytical scale).

-

Detection : UV detector at a low wavelength (e.g., 210 nm), as dichlorocyclopentane lacks a strong chromophore.

-

Temperature : Isocratic, typically ambient or slightly elevated (e.g., 25-30 °C).

-

-

Data Analysis : A successful separation will yield two distinct peaks of equal area, corresponding to the two enantiomers.

-

Caption: Workflow for Isomer Separation and Resolution.

Conclusion

The dichlorocyclopentane system serves as an excellent model for understanding the subtleties of isomerism in cyclic compounds. Three constitutional isomers give rise to a total of seven distinct stereoisomers, including chiral enantiomers and achiral meso compounds. The formation of these isomers, primarily through the electrophilic chlorination of cyclopentene, is governed by mechanistic principles that dictate the stereochemical outcome. Furthermore, their successful separation and characterization rely on leveraging fine differences in polarity and symmetry through advanced chromatographic and spectroscopic techniques. For professionals in synthetic chemistry and drug development, a thorough command of these principles is not merely academic but essential for the rational design, synthesis, and purification of targeted molecular entities where specific stereoisomers can have vastly different biological activities.

References

- Benchchem. (n.d.). Navigating Stereochemistry: A Technical Guide to Meso Compounds in Dichlorocyclopentane Isomers.

- Chegg. (n.d.). (a) Draw all the stereoisomers of 1, 3-dichlorocyclopentane. (b) Indicate which, if any, of these....

- Benchchem. (n.d.). Spectroscopic Showdown: Differentiating Cis- and Trans-1,2-Dichlorocyclopentane.

- Brainly. (2023, July 1). [FREE] How many stereoisomers are possible for 1,2-dichlorocyclopentane?.

- Filo. (2025, June 23). Structural Isomers of Dichloro Cyclopentane.

- Filo. (2023, October 3). How many stereoisomers are possible for 1,2-dichlorocyclopentane?.

- Benchchem. (n.d.). Technical Support Center: Separating Cis and Trans-1,2-Dichlorocyclopentane.

- Filo. (2025, June 23). Structural Isomers of Dichloro Cyclopentane Draw and identify the struct...

- Brainly. (2023, October 29). [FREE] A. There are three different constitutional isomers of dichlorocyclopentane. Draw them. B. There are seven.

- Benchchem. (n.d.). A Spectroscopic Guide to Distinguishing Stereoisomers of 1,2-Dichlorocyclopentane.

- St. Mary's University. (n.d.). CHEMISTRY 1000.

- Homework.Study.com. (n.d.). Draw all possible stereoisomers of 1,3-dichlorocyclopentane, and label each structure as A, B....

- Benchchem. (n.d.). An In-depth Technical Guide to the Chirality of trans-1,2-Dichlorocyclopentane.

- Translation Journal. (2018, July 18). Organic Chemistry Nomenclature.

- Sarthaks eConnect. (2019, June 26). 1,3-dichlorocyclopentane exist in three stereo isomeric forms, of which only two are chiral. If one mole of its achiral stereomer is treated with exac.

- Benchchem. (n.d.). An In-Depth Technical Guide to the IUPAC Nomenclature of 1,2-Dichlorocyclopentane Isomers.

- Chegg. (n.d.). (1)Build models of cis-1,2-dichlorocyclopentane and trans-1,2-dichlorocyclopentane. (a) Identify the chiral centers in each. (b) Classify each molecule as Chiral or achiral. If you have trouble deci.

- PubChem. (n.d.). cis-1,2-Dichlorocyclopentane.

- Homework.Study.com. (n.d.). Draw the correct structure for cis-1,3-dichlorocyclopentane. Show stereochemistry clearly. To....

- PubChem. (n.d.). trans-1,3-Dichlorocyclopentane.

- Chegg. (2020, May 26). Solved a) Identify whether each of the isomer is chiral or | Chegg.com.

Sources

- 1. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 2. translationjournal.net [translationjournal.net]

- 3. homework.study.com [homework.study.com]

- 4. benchchem.com [benchchem.com]

- 5. Structural Isomers of Dichloro Cyclopentane How many structural isomers .. [askfilo.com]

- 6. Structural Isomers of Dichloro Cyclopentane Draw and identify the struct.. [askfilo.com]

- 7. homework.study.com [homework.study.com]

- 8. brainly.com [brainly.com]

- 9. How many stereoisomers are possible for 1,2-dichlorocyclopentane? | Filo [askfilo.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. cis-1,2-Dichlorocyclopentane | C5H8Cl2 | CID 21122245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. homework.study.com [homework.study.com]

- 14. sarthaks.com [sarthaks.com]

- 15. homework.study.com [homework.study.com]

- 16. trans-1,3-Dichlorocyclopentane | C5H8Cl2 | CID 22213844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Solved a) Identify whether each of the isomer is chiral or | Chegg.com [chegg.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

Theoretical studies on the stability of 1,1-Dichlorocyclopentane

An In-depth Technical Guide to the Theoretical Stability of 1,1-Dichlorocyclopentane

Abstract

This technical guide provides a comprehensive theoretical framework for assessing the stability of this compound. In the absence of extensive experimental literature on this specific molecule, this document synthesizes foundational principles of conformational analysis, stereoelectronic effects, and computational chemistry to build a predictive model of its behavior. We explore the intricate conformational landscape shaped by the puckered cyclopentane ring and the influence of geminal chlorine substituents. A detailed, step-by-step computational protocol using Density Functional Theory (DFT) is presented, designed to be a self-validating system for researchers. The guide further analyzes the thermodynamic stability of key conformers and postulates potential thermal decomposition pathways. This document is intended to serve as a valuable resource for researchers, computational chemists, and professionals in drug development, offering both a deep dive into the molecular stability of this compound and a practical workflow for its theoretical investigation.

Introduction: The Significance of Halogenated Cycloalkanes

Halogenated cyclic hydrocarbons are pivotal structural motifs in medicinal chemistry, materials science, and organic synthesis. The introduction of halogen atoms can profoundly alter a molecule's lipophilicity, metabolic stability, and binding affinity, making them critical tools for tuning the properties of pharmacologically active compounds. This compound, a simple yet illustrative example, presents a fascinating case study in molecular stability. Its properties are dictated by a delicate interplay of steric strain, electrostatic interactions, and complex stereoelectronic effects, all superimposed on the inherently dynamic framework of a five-membered ring.

Understanding the stability of such molecules is paramount. A molecule's preferred three-dimensional shape (conformation) governs its interactions with biological targets, while its thermodynamic stability determines its shelf-life, reactivity, and potential degradation pathways. Theoretical and computational chemistry provide an indispensable toolkit for dissecting these properties at the atomic level, offering insights that are often difficult or impossible to obtain through experimental means alone.[1] This guide outlines a robust theoretical approach to characterize the conformational preferences, thermodynamic stability, and potential decomposition routes of this compound.

Foundational Concepts: The Dynamic Cyclopentane Ring

Unlike its six-membered cousin, cyclohexane, which has a well-defined low-energy chair conformation, the cyclopentane ring is highly flexible. A planar conformation is energetically unfavorable due to significant torsional strain arising from eclipsed C-H bonds.[2][3] To alleviate this strain, the ring puckers into non-planar forms. The two most commonly discussed conformations are the envelope (Cs symmetry) , where one carbon atom is out of the plane of the other four, and the half-chair or twist (C2 symmetry) , where two adjacent atoms are displaced in opposite directions from the plane of the other three.[4][5]

These conformers are not static. They rapidly interconvert through a low-energy process known as pseudorotation , where the "pucker" effectively travels around the ring.[6] For unsubstituted cyclopentane, the energy barrier to pseudorotation is negligible, making it a highly dynamic system.[6] The introduction of substituents, such as the geminal dichlorides in this compound, introduces new energetic preferences, creating distinct minima on the potential energy surface and raising the barrier between conformers.

Caption: Pseudorotation pathway in cyclopentane.

Computational Methodology: A Validated Approach

To reliably investigate the stability of this compound, a robust and validated computational methodology is essential. The following protocols are grounded in established quantum mechanical principles that balance accuracy with computational feasibility.[7][8]

Selecting the Right Theoretical Framework

The choice of theoretical method is the foundation of any computational study.

-

Density Functional Theory (DFT): This is the workhorse of modern computational chemistry. DFT methods offer an excellent balance of computational cost and accuracy for systems of this size.[8] The B3LYP functional is a widely used hybrid functional that often yields reliable geometries and relative energies for organic molecules. For potentially greater accuracy, especially in capturing non-covalent interactions, dispersion-corrected functionals like ωB97X-D or B3LYP-D3(BJ) are highly recommended.

-

Ab Initio Methods: While more computationally expensive, methods like Møller-Plesset perturbation theory (MP2 ) can serve as a valuable benchmark for DFT results, as they treat electron correlation differently.[9]

The Importance of Basis Sets

A basis set is the set of mathematical functions used to build the molecular orbitals.

-

Pople-style basis sets: The 6-31G(d,p) basis set is a good starting point for initial geometry optimizations. For more accurate final energy calculations, a larger basis set like 6-311+G(2d,p) is recommended, as it includes diffuse functions (+) to better describe the electron density far from the nucleus and more polarization functions (2d,p) for greater flexibility.

-

Correlation-consistent basis sets: For benchmark calculations (e.g., with MP2), basis sets like Ahlrichs' def2-TZVP or Dunning's cc-pVTZ provide a systematic path towards higher accuracy.

Step-by-Step Protocol for Conformational Analysis

This workflow ensures a thorough exploration of the molecule's potential energy surface.

-

Initial Structure Generation: Build an initial 3D model of this compound.

-

Conformational Search (Optional but Recommended): For a comprehensive analysis, perform a systematic or stochastic conformational search using a computationally inexpensive method (e.g., molecular mechanics with the MMFF94 force field) to identify a broad range of potential low-energy structures.

-

Geometry Optimization: Take the initial structure(s) and optimize their geometries using a chosen DFT method (e.g., ωB97X-D) with a suitable basis set (e.g., 6-31G(d,p)). This step locates the nearest stationary point (a minimum or transition state) on the potential energy surface.

-

Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory used for optimization. This serves two critical purposes:

-

Verification: A true energy minimum will have zero imaginary frequencies. A single imaginary frequency indicates a transition state.

-

Thermodynamic Data: The frequencies are used to calculate the zero-point vibrational energy (ZPVE), thermal energy, enthalpy, and entropy.

-

-

Single-Point Energy Refinement: To obtain more accurate relative energies, perform a single-point energy calculation on the optimized geometries using a larger basis set (e.g., 6-311+G(2d,p)).

-

Data Analysis: Correct the refined electronic energies with the ZPVE from the frequency calculation. Analyze the relative Gibbs free energies (ΔG) to determine the equilibrium population of conformers at a given temperature.

Caption: Workflow for computational stability analysis.

Analysis of this compound Stability

By applying the aforementioned computational protocol, we can predict the key factors governing the stability of this compound.

Conformational Landscape

The geminal dichloro substitution at C1 significantly influences the pseudorotation pathway. The primary conformers are expected to be the envelope form, with C1 at the flap (possessing Cs symmetry), and the twist form, with the C1-C2 bond being central to the twist axis (possessing C2 symmetry). Unlike unsubstituted cyclopentane, these forms will have distinct energies.

-

Cs (Envelope) Conformer: In this conformation, the two C-Cl bonds are in different environments. One is pseudo-axial and the other is pseudo-equatorial.

-

C2 (Twist) Conformer: This conformation places the two C-Cl bonds in equivalent positions, symmetrically disposed with respect to the C2 axis.

The steric bulk of the chlorine atoms and dipole-dipole repulsion between the C-Cl bonds will be the dominant factors determining which conformer is lower in energy.

Caption: Key conformers of this compound.

Thermodynamic Stability Analysis

A full geometry optimization and frequency calculation would yield the relative stabilities. While exact values require performing the calculations, we can predict the qualitative trends. The twist conformer might be favored as it can better alleviate the steric and electrostatic repulsion between the two large chlorine atoms compared to the envelope form where one chlorine is forced into a more sterically hindered pseudo-axial position.

Table 1: Predicted Relative Energies of this compound Conformers Note: These are hypothetical values for illustrative purposes. Actual values must be computed.

| Conformer | Point Group | Relative Electronic Energy (ΔE) (kcal/mol) | Relative Gibbs Free Energy (ΔG) (kcal/mol) |

| Twist | C2 | 0.00 (Reference) | 0.00 (Reference) |

| Envelope | Cs | 0.5 - 1.5 | 0.6 - 1.6 |

The small predicted energy difference suggests that both conformers would likely exist in a dynamic equilibrium at room temperature.

Stereoelectronic Effects at Play

Beyond classical steric and electrostatic effects, subtle electronic interactions can influence stability. In halogenated alkanes, a phenomenon known as the gauche effect is often observed, where a gauche arrangement of electronegative substituents is unexpectedly stable.[10][11][12] This is often attributed to hyperconjugation—an orbital interaction where a filled bonding orbital donates electron density into an adjacent empty antibonding orbital.[11]